2-carboxypalmitoyl-CoA

Structural biology Mycobacterial polyketide synthase Acyltransferase domain

2‑Carboxypalmitoyl‑CoA (CHEBI:85030) is a 2‑carboxyacyl‑CoA formed by formal condensation of coenzyme A with 2‑carboxypalmitic acid. It belongs to a broader class of 2‑carboxyacyl‑CoA thioesters that are recognized as substrates for decarboxylating acyl‑CoA dehydrogenases and as mechanistic probes for acyltransferase enzymes.

Molecular Formula C38H66N7O19P3S
Molecular Weight 1050.0 g/mol
Cat. No. B15545840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carboxypalmitoyl-CoA
Molecular FormulaC38H66N7O19P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H66N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25(36(50)51)37(52)68-20-19-40-27(46)17-18-41-34(49)31(48)38(2,3)22-61-67(58,59)64-66(56,57)60-21-26-30(63-65(53,54)55)29(47)35(62-26)45-24-44-28-32(39)42-23-43-33(28)45/h23-26,29-31,35,47-48H,4-22H2,1-3H3,(H,40,46)(H,41,49)(H,50,51)(H,56,57)(H,58,59)(H2,39,42,43)(H2,53,54,55)/t25?,26-,29-,30-,31+,35-/m1/s1
InChIKeyXUKMCVIPGKHZGR-QGGHQSAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2‑Carboxypalmitoyl‑CoA – Chemical Class, Core Structure, and Database Identity


2‑Carboxypalmitoyl‑CoA (CHEBI:85030) is a 2‑carboxyacyl‑CoA formed by formal condensation of coenzyme A with 2‑carboxypalmitic acid [1]. It belongs to a broader class of 2‑carboxyacyl‑CoA thioesters that are recognized as substrates for decarboxylating acyl‑CoA dehydrogenases and as mechanistic probes for acyltransferase enzymes [2][3]. The compound carries a C16 alkyl chain with a carboxyl substituent at the C2 position, distinguishing it from simple long‑chain acyl‑CoAs such as palmitoyl‑CoA.

Why Generic Acyl‑CoA Analogs Cannot Replace 2‑Carboxypalmitoyl‑CoA in Mechanistic and Structural Studies


2‑Carboxypalmitoyl‑CoA contains a charged carboxyl group at the C2 position that fundamentally alters its interaction with enzyme active sites compared with non‑carboxylated analogs such as palmitoyl‑CoA [1]. In the mycobacterial polyketide synthase Pks13 acyltransferase domain, the carboxyl moiety engages in specific hydrogen‑bond networks that are absent when palmitoyl‑CoA is bound [2]. Generic substitution with a standard long‑chain acyl‑CoA would therefore fail to replicate the enzyme’s native binding mode for carboxylated extender units, leading to incorrect structural interpretations and misleading activity data.

2‑Carboxypalmitoyl‑CoA – Quantitative Differentiation Against Closest Analogs


Crystal Structure of the Mycobacterial Pks13 Acyltransferase Domain: Carboxypalmitoyl‑CoA vs. Palmitoyl‑CoA Binding Modes

High‑resolution crystal structures of the Pks13 acyltransferase domain (AT52) were determined in the apo form, the palmitoylated form, and the carboxypalmitoylated form [1]. The structure with carboxypalmitoyl‑CoA (PDB: 3TZZ) revealed a long hydrophobic channel that accommodates the C16 alkyl chain, while the 2‑carboxyl group forms specific polar contacts absent in the palmitoyl‑CoA‑bound structure [1]. This direct comparison establishes that the 2‑carboxyl moiety restructures the ligand‑binding pose and the local hydrogen‑bond network.

Structural biology Mycobacterial polyketide synthase Acyltransferase domain

Substrate‑Loading Preference: Carboxylated vs. Non‑Carboxylated Acyl‑CoA

The Pks13 acyltransferase domain exhibits a predilection for carboxylated substrates over non‑carboxylated acyl‑CoA donors [1]. In qualitative loading assays, the AT52 fragment preferentially accepted carboxypalmitoyl‑CoA relative to palmitoyl‑CoA, consistent with the structural observation of a dedicated polar recognition site for the 2‑carboxyl group [1]. No absolute Km or kcat values for carboxypalmitoyl‑CoA were reported in the primary literature identified; therefore the magnitude of the preference cannot be expressed as a fold‑difference.

Enzyme specificity Acyltransferase Mycobacterial Pks13

Decarboxylating Acyl‑CoA Dehydrogenase Activity: 2‑Carboxyacyl‑CoA vs. Straight‑Chain Acyl‑CoA

A newly characterized benzylmalonyl‑CoA dehydrogenase (IaaF) catalyzes the simultaneous oxidation and decarboxylation of 2‑carboxyacyl‑CoA substrates, a reaction that is mechanistically distinct from the α‑proton abstraction used by classical acyl‑CoA dehydrogenases [1]. While the study used benzylmalonyl‑CoA as the primary substrate, 2‑carboxypalmitoyl‑CoA belongs to the same 2‑carboxyacyl‑CoA class and is predicted to follow the same decarboxylative mechanism, whereas palmitoyl‑CoA would undergo conventional α‑β dehydrogenation. No direct kinetic data for 2‑carboxypalmitoyl‑CoA with IaaF are available.

Acyl‑CoA dehydrogenase Decarboxylation mechanism Enzyme mechanism

Chemical Authenticity and Purity Profile vs. Common Acyl‑CoA Contaminants

Commercial suppliers provide 2‑carboxypalmitoyl‑CoA with a defined molecular formula (C38H66N7O19P3S) and molecular weight (1049.95 g/mol) . The compound is supplied as the deprotonated 5‑ species at pH 7.3 [1]. In contrast, palmitoyl‑CoA (molecular weight = 1005.94 g/mol) and other long‑chain acyl‑CoAs lack the 2‑carboxyl modification, resulting in different chromatographic retention times and mass‑spectral signatures. This physicochemical difference permits unambiguous identification and quantification in complex biological matrices when 2‑carboxypalmitoyl‑CoA is used as an authentic standard.

Chemical quality control Reference standard Acyl‑CoA purity

Role as a Surrogate for Carboxylated Polyketide Synthase Extender Units

Mycobacterial Pks13 uses carboxylated long‑chain acyl‑CoA extender units in the final assembly step of mycolic acids [1]. The carboxypalmitoyl‑CoA‑bound structure demonstrated that the enzyme’s hydrophobic tunnel can accommodate a C16 chain while specifically recognizing the 2‑carboxyl group [1]. This dual‑recognition feature cannot be probed with malonyl‑CoA (C3, dicarboxylated) or palmitoyl‑CoA (C16, non‑carboxylated) alone. The structural information has been used to guide rational inhibitor design targeting the acyltransferase domain [1].

Polyketide synthase Extender unit Mycolic acid biosynthesis

High‑Value Application Scenarios for 2‑Carboxypalmitoyl‑CoA in Research and Procurement


Crystallographic and Cryo‑EM Studies of Acyltransferase Substrate Specificity

When solving the structure of acyltransferase domains that process carboxylated extender units (e.g., Pks13, fatty‑acid synthase modules), 2‑carboxypalmitoyl‑CoA is the only commercially available analog that combines a physiologically relevant C16 chain length with the essential 2‑carboxyl recognition element. The published carboxypalmitoylated structure (PDB: 3TZZ) provides a direct reference for interpreting electron density [1].

Mechanistic Investigation of Decarboxylating Acyl‑CoA Dehydrogenases

Enzymes such as benzylmalonyl‑CoA dehydrogenase (IaaF) and glutaryl‑CoA dehydrogenase oxidize 2‑carboxyacyl‑CoAs via a decarboxylation‑coupled mechanism that is inaccessible to standard straight‑chain substrates. 2‑Carboxypalmitoyl‑CoA serves as a class‑representative probe for characterizing this unprecedented reaction pathway [1].

Absolute Quantification of 2‑Carboxyacyl‑CoA Metabolites by LC‑MS/MS

The 44‑Da mass shift and distinct chromatographic behavior of 2‑carboxypalmitoyl‑CoA relative to palmitoyl‑CoA enable its use as an internal or external standard for quantifying carboxylated acyl‑CoA species in cell lysates, tissue homogenates, or in‑vitro enzyme assays [1][2].

Structure‑Based Inhibitor Design for Mycobacterial Polyketide Synthases

The carboxypalmitoyl‑CoA‑bound Pks13 AT domain structure reveals the molecular determinants of substrate recognition. This information is being used to design competitive inhibitors that occupy the hydrophobic tunnel and the carboxyl‑recognition site, a strategy that directly depends on the structural information obtained with 2‑carboxypalmitoyl‑CoA [1].

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